molecular formula C9H8N2 B14153854 Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile CAS No. 51252-31-4

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

Cat. No.: B14153854
CAS No.: 51252-31-4
M. Wt: 144.17 g/mol
InChI Key: DJNPQHBMESQZIP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile: is a bicyclic organic compound with the molecular formula C9H8N2 It is characterized by a bicyclo[221]heptane framework with two cyano groups attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleonitrile, followed by a series of functional group transformations to introduce the cyano groups at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. This typically involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the presence of the cyano groups, which can act as electron-withdrawing groups, affecting the compound’s overall reactivity and stability. The molecular targets and pathways involved in its reactions are determined by the specific functional groups and reaction conditions employed.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate salts

Comparison: Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs with carboxylic acid or anhydride groups. The cyano groups make it more suitable for certain types of chemical transformations and applications, particularly in the synthesis of nitrogen-containing compounds .

Properties

CAS No.

51252-31-4

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile

InChI

InChI=1S/C9H8N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-9H,3H2

InChI Key

DJNPQHBMESQZIP-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C#N)C#N

Origin of Product

United States

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